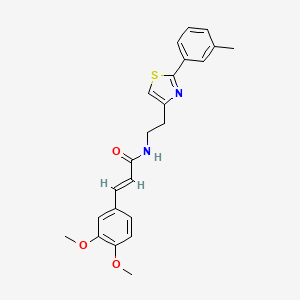

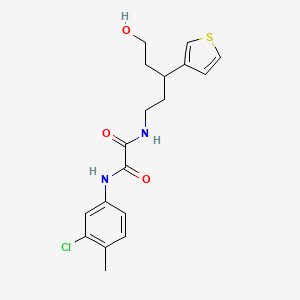

![molecular formula C21H25NO2 B2476646 3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide CAS No. 446042-25-7](/img/structure/B2476646.png)

3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

An efficient one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, has been reported . This synthesis was achieved in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .Molecular Structure Analysis

The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis

The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives . This methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .Physical and Chemical Properties Analysis

The compound has a molecular formula of C21H25NO2 and a molecular weight of 323.43 . Further physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications

Hydrogen-Bonded Structures

A study demonstrated that molecules similar to 3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide, specifically 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, are linked into chains by hydrogen bonds, suggesting potential applications in molecular self-assembly and crystal engineering (Abonía et al., 2007).

Antioxidant Development

A synthetic antioxidant structurally related to this compound was developed, indicating potential for the compound in the development of new antioxidants (Guo et al., 2020).

Thermal Stabilization in Polymers

Research on a compound structurally similar to this compound, specifically Sumilizer GM, has been shown to be an effective stabilizer for thermal degradation of butadiene polymers (Yachigo et al., 1988). This suggests potential applications of this compound in enhancing the thermal stability of certain polymers.

Potential in Catalytic Reactions

Studies involving similar compounds suggest potential applications of this compound in catalytic reactions, such as in the formation of functionalized cyclopentenes (Han et al., 2011).

DNA Binding and Biological Activities

Compounds structurally related to this compound have shown notable biological activities including DNA binding, suggesting potential applications in biomedical research (Sirajuddin et al., 2013).

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-21(2,3)18-10-5-16(6-11-18)9-14-20(23)22-15-17-7-12-19(24-4)13-8-17/h5-14H,15H2,1-4H3,(H,22,23)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLPOHULLRZGRC-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

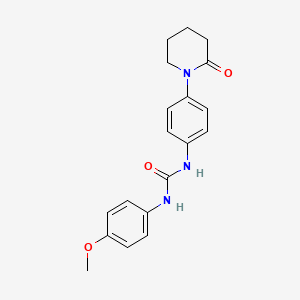

![N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2476564.png)

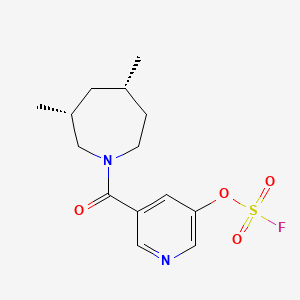

![N-(tert-butyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2476565.png)

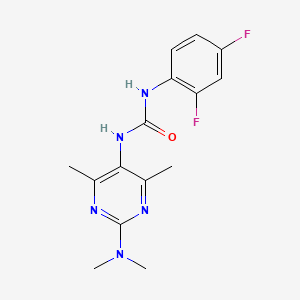

![2-fluoro-N-{4-[2-(morpholin-4-yl)acetamido]phenyl}pyridine-4-carboxamide](/img/structure/B2476572.png)

methanone](/img/structure/B2476577.png)

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2476578.png)

![2-Pyridinamine,6-bromo-n-[(2-chlorophenyl)methyl]-](/img/structure/B2476582.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2476583.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2476586.png)